Diethyl 7-(4-methoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 7-(4-methoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a complex organic compound with a unique structure that includes methoxyphenyl, methylsulfanylphenyl, and quinolinedicarboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 7-(4-methoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate typically involves multi-step organic reactions. One common method is the Kabachnik–Fields reaction, which is a one-pot, three-component reaction involving an aldehyde, an amine, and diethyl phosphite . This reaction is carried out under room temperature and solvent-free conditions using a catalyst such as nano Cu2O, which is stable, noncorrosive, low-cost, and recyclable .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
Diethyl 7-(4-methoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group could yield a phenol derivative, while reduction of the quinoline ring could yield a tetrahydroquinoline derivative.
Scientific Research Applications
Diethyl 7-(4-methoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of Diethyl 7-(4-methoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate involves its interaction with molecular targets such as enzymes and proteins. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents oxidation and corrosion . The exact molecular pathways involved in its biological activities are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate: This compound is similar in structure but lacks the methylsulfanyl group.
Diethyl 7-(4-methoxyphenyl)-2-methyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate: This compound has a thienyl group instead of the methylsulfanyl group.
Uniqueness
The presence of the methylsulfanyl group in Diethyl 7-(4-methoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C30H33NO6S |
---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
diethyl 7-(4-methoxyphenyl)-2-methyl-4-(4-methylsulfanylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C30H33NO6S/c1-6-36-29(33)24-17(3)31-23-16-22(18-8-12-20(35-4)13-9-18)26(30(34)37-7-2)28(32)27(23)25(24)19-10-14-21(38-5)15-11-19/h8-15,22,25-26,31H,6-7,16H2,1-5H3 |
InChI Key |
NUXISBIELAMQPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)SC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.